N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide” is a complex organic compound that features a benzo[d]thiazole ring, a furan ring, and a phenylacetamide moiety with a methylthio substituent. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the furan-2-ylmethyl group: This step might involve the alkylation of the benzo[d]thiazole derivative with a furan-2-ylmethyl halide under basic conditions.
Formation of the phenylacetamide moiety: This can be done by reacting the intermediate with 4-(methylthio)phenylacetic acid or its derivatives, using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, catalytic hydrogenation.
Coupling reagents: EDCI, DCC.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide
- N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of “N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide” lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-26-17-10-8-15(9-11-17)13-20(24)23(14-16-5-4-12-25-16)21-22-18-6-2-3-7-19(18)27-21/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZELIRVOUZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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